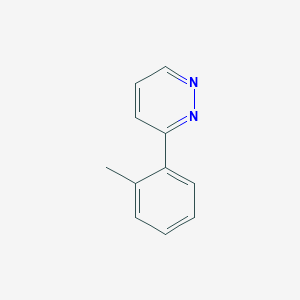
3-(2-Methylphenyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylphenyl)pyridazine is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenyl)pyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Methylphenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products Formed:
Applications De Recherche Scientifique
3-(2-Methylphenyl)pyridazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mécanisme D'action
The mechanism of action of 3-(2-Methylphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, some pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Comparaison Avec Des Composés Similaires
Pyridazine: The parent compound with a six-membered ring containing two adjacent nitrogen atoms.
Pyridazinone: A derivative with a keto functionality at the 3-position.
Dihydropyridazine: Reduced form of pyridazine with hydrogen atoms added to the ring.
Uniqueness: This structural modification can lead to improved pharmacological properties and increased specificity for certain biological targets .
Propriétés
Numéro CAS |
922525-26-6 |
|---|---|
Formule moléculaire |
C11H10N2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
3-(2-methylphenyl)pyridazine |
InChI |
InChI=1S/C11H10N2/c1-9-5-2-3-6-10(9)11-7-4-8-12-13-11/h2-8H,1H3 |
Clé InChI |
PVRYAZKFYWMNDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


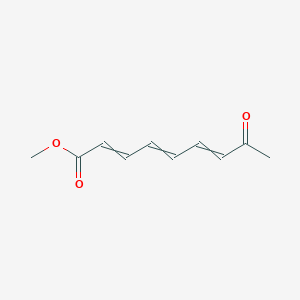
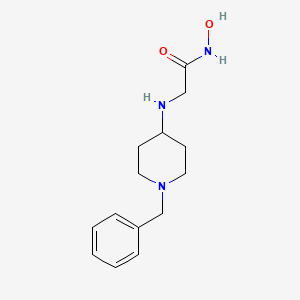
![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)

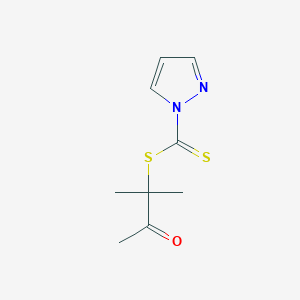
![1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14196813.png)


![1-Benzyl-6-[(4-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14196841.png)
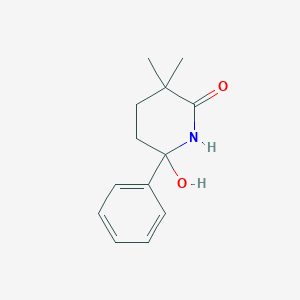
![[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene](/img/structure/B14196848.png)

![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)
![{2-[(2-Bromophenyl)ethynyl]phenyl}(ethoxy)dimethylsilane](/img/structure/B14196853.png)
